O-TBDPS-Podophyllotoxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-TBDPS-Podophyllotoxin is a derivative of podophyllotoxin, a naturally occurring aryltetralin lignan extracted from the roots and rhizomes of Podophyllum species. Podophyllotoxin and its derivatives are well-known for their potent antitumor and antiviral activities. The addition of the tert-butyldiphenylsilyl (TBDPS) group to podophyllotoxin enhances its stability and modifies its chemical properties, making it a valuable compound for various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-TBDPS-Podophyllotoxin typically involves the protection of the hydroxyl groups in podophyllotoxin using the TBDPS group. This is achieved by reacting podophyllotoxin with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting product is then purified using standard chromatographic techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated purification systems are employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
O-TBDPS-Podophyllotoxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form podophyllotoxone using oxidizing agents like pyridinium dichromate.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: The TBDPS group can be selectively removed under acidic or basic conditions, allowing for further functionalization of the molecule
Common Reagents and Conditions
Oxidation: Pyridinium dichromate in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) for deprotection
Major Products Formed
Oxidation: Podophyllotoxone.
Reduction: Reduced alcohol derivatives of this compound.
Substitution: Deprotected podophyllotoxin
Wissenschaftliche Forschungsanwendungen
O-TBDPS-Podophyllotoxin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various podophyllotoxin derivatives with enhanced biological activities.
Biology: Studied for its interactions with cellular components and its effects on cell cycle regulation.
Medicine: Investigated for its potential as an anticancer and antiviral agent. It serves as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in organic synthesis
Wirkmechanismus
O-TBDPS-Podophyllotoxin exerts its effects primarily by binding to tubulin and inhibiting microtubule assembly, leading to cell cycle arrest in the metaphase. Additionally, it can inhibit topoisomerase II, an enzyme involved in DNA replication, thereby preventing DNA unwinding and replication. These actions result in the disruption of cell division and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Podophyllotoxin: The parent compound, known for its antitumor and antiviral properties.
Etoposide: A podophyllotoxin derivative used as a chemotherapeutic agent.
Teniposide: Another podophyllotoxin derivative with similar applications to etoposide
Uniqueness
O-TBDPS-Podophyllotoxin is unique due to the presence of the TBDPS group, which enhances its stability and allows for selective functionalization. This makes it a valuable intermediate for the synthesis of novel derivatives with improved pharmacological properties .
Eigenschaften
Molekularformel |
C38H40O8Si |
---|---|
Molekulargewicht |
652.8 g/mol |
IUPAC-Name |
(5R,5aR,8aR,9R)-5-[tert-butyl(diphenyl)silyl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C38H40O8Si/c1-38(2,3)47(24-13-9-7-10-14-24,25-15-11-8-12-16-25)46-35-27-20-30-29(44-22-45-30)19-26(27)33(34-28(35)21-43-37(34)39)23-17-31(40-4)36(42-6)32(18-23)41-5/h7-20,28,33-35H,21-22H2,1-6H3/t28-,33+,34-,35-/m0/s1 |
InChI-Schlüssel |
UYVUMUKFPSIEAL-CPIBNWGPSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC)OC |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.